This compound is identified with the PubChem CID number 12881442 and has a molecular formula of with a molecular weight of 399.45 g/mol. It is categorized under impurity reference materials and is significant in the context of pharmaceutical toxicology, particularly concerning the quality control of Famotidine formulations .
The synthesis of Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate involves several steps that typically include the reaction of thiazole derivatives with appropriate amines under controlled conditions.
Technical parameters regarding temperature, reaction time, and pH levels are crucial for optimizing yield and purity.
The molecular structure of Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate can be described using its SMILES notation: NC(=Nc1nc(CSCCC(=N)NC#N)cs1)N.OC(=O)\C=C/C(=O)O
.
Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate participates in various chemical reactions typical of imidates and thiazole derivatives:
The mechanism of action for Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate is closely related to its role as an impurity in Famotidine formulations:
The physical and chemical properties of Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate include:
Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2